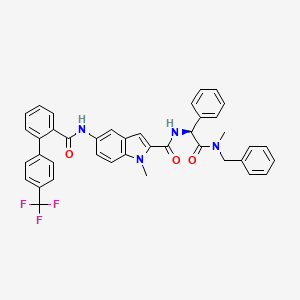

3,5-dimethyl PIT-1

Vue d'ensemble

Description

3,5-dimethyl PIT-1 is a PIP3/protein binding inhibitor . It is a dimethyl analog of PIT-1 that is designed for more favorable solubility in vivo . It specifically disrupts PIP3/Akt PH domain binding (IC50 = 27 μM); suppresses PI3K-PDK1-Akt-dependent phosphorylation . It reduces cell viability and induces apoptosis in PTEN-deficient U87MG glioblastoma cells (IC50 = 36 μM) .

Synthesis Analysis

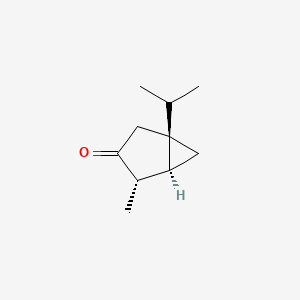

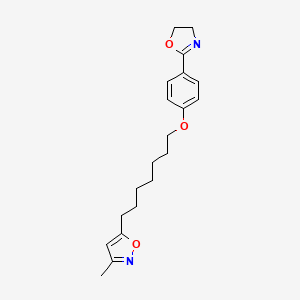

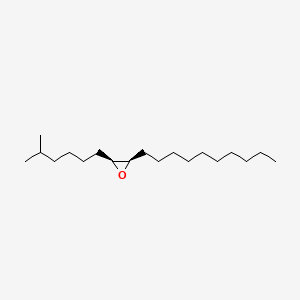

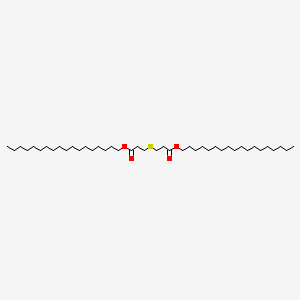

The traditional method for the preparation of 1-cyanoacetyl-3,5-dimethylpyrazole involves treating a solution of cyanoacethydrazide in dilute aqueous HCl with an alcoholic solution of acetylacetone .Molecular Structure Analysis

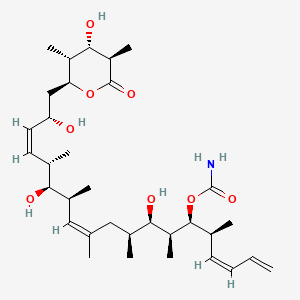

The molecular weight of 3,5-dimethyl PIT-1 is 345.37 g/mol . Its molecular formula is C16H15N3O4S .Chemical Reactions Analysis

3,5-dimethyl PIT-1 specifically disrupts PIP3/Akt PH domain binding (IC50 = 27 μM); suppresses PI3K-PDK1-Akt-dependent phosphorylation .Physical And Chemical Properties Analysis

3,5-dimethyl PIT-1 is a solid substance . It is soluble in DMSO to 20 mg/ml and in ethanol to 0.2 mg/ml .Applications De Recherche Scientifique

Cancer Research: Inhibition of PI3K/Akt Signaling

3,5-dimethyl PIT-1: is a potent inhibitor of the PI3K/Akt signaling pathway, which plays a crucial role in cancer progression. By disrupting PIP3/Akt PH domain binding, it suppresses PI3K-PDK1-Akt-dependent phosphorylation, leading to reduced cell viability and induction of apoptosis in PTEN-deficient U87MG glioblastoma cells .

Breast Cancer Treatment: Attenuation of Tumor Growth

In vivo studies have demonstrated that 3,5-dimethyl PIT-1 significantly attenuates the growth of 4T1 breast cancer in BALB/c mice. A daily dose of 1 mg/kg can lead to a noticeable reduction in tumor size, making it a promising compound for breast cancer therapy .

Neurological Disorders: Potential Therapeutic Applications

Given its role in inhibiting PI3K/Akt signaling, 3,5-dimethyl PIT-1 may have therapeutic potential in neurological disorders where this pathway is dysregulated. Research is ongoing to explore its effects on neurodegeneration and brain tumor treatment .

Drug Development: Enhancing Solubility and Bioavailability

The chemical structure of 3,5-dimethyl PIT-1 has been optimized for improved solubility and bioavailability in vivo. This makes it an excellent candidate for drug development, where solubility is often a significant challenge .

Apoptosis Induction: Mechanistic Studies

3,5-dimethyl PIT-1: induces apoptosis in cancer cells, providing a valuable tool for scientists to study the mechanisms of programmed cell death. Understanding these mechanisms can lead to the development of new strategies for inducing apoptosis in cancer cells .

Cell Signaling Research: Cytoskeletal Rearrangement and Membrane Trafficking

The compound’s ability to bind to PIP3 is crucial for cytoskeletal rearrangement and membrane trafficking. Studying 3,5-dimethyl PIT-1 can shed light on the intricate signaling cascades involved in these cellular processes, which are essential for cell movement and communication .

Pharmacokinetics: Study of Drug Action and Metabolism

Researchers can use 3,5-dimethyl PIT-1 to investigate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Insights gained can inform the design of new compounds with favorable pharmacokinetic profiles .

Molecular Biology: Protein-Protein Interaction Studies

As an inhibitor of protein binding to PIP3, 3,5-dimethyl PIT-1 serves as a tool for studying protein-protein interactions that are critical for cell signaling. This can help in identifying new targets for drug therapy .

Mécanisme D'action

Target of Action

The primary target of 3,5-dimethyl PIT-1 is the PIP3/Akt PH domain . This domain is crucial for the binding of signal transduction proteins bearing pleckstrin homology (PH) domains such as phosphatidylinositol 3-kinase (PI3K) or PTEN .

Mode of Action

3,5-dimethyl PIT-1 is a dimethyl analog of PIT-1, designed for more favorable solubility in vivo . It specifically disrupts the binding of PIP3 to the Akt PH domain . This disruption suppresses PI3K-PDK1-Akt-dependent phosphorylation .

Biochemical Pathways

The compound’s action affects the PI3K/Akt signaling pathway . This pathway is important for cytoskeletal rearrangement and membrane trafficking . The disruption of PIP3/Akt PH domain binding initiates an intricate signaling cascade that has been implicated in cancer .

Pharmacokinetics

It is mentioned that the compound is designed for more favorable solubility in vivo , which could potentially enhance its bioavailability.

Result of Action

The action of 3,5-dimethyl PIT-1 leads to the suppression of PI3K-PDK1-Akt-dependent phosphorylation . This suppression has been shown to reduce cell viability and induce apoptosis in PTEN-deficient U87MG glioblastoma cells .

Action Environment

It is noted that the compound is designed for more favorable solubility in vivo , suggesting that its action may be influenced by the physiological environment.

Propriétés

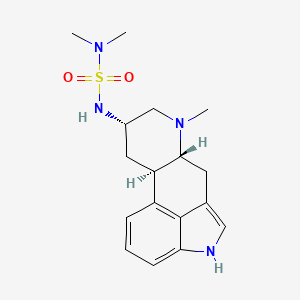

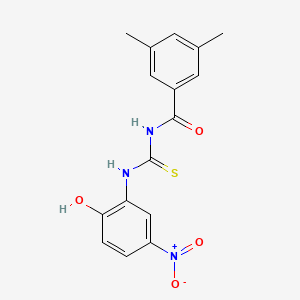

IUPAC Name |

N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-9-5-10(2)7-11(6-9)15(21)18-16(24)17-13-8-12(19(22)23)3-4-14(13)20/h3-8,20H,1-2H3,(H2,17,18,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWBCAQMXJFWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl PIT-1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-amino-4-methylpentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]ethyl]-5-methyl-2-oxohexanamide](/img/structure/B1670761.png)